molecular formula C15H21BrN6O B10971226 (4-bromo-1-methyl-1H-pyrazol-3-yl){4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone

(4-bromo-1-methyl-1H-pyrazol-3-yl){4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone

Cat. No.: B10971226
M. Wt: 381.27 g/mol
InChI Key: XXCUSTRXFYVAOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL){4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE is a complex organic compound that features a pyrazole and piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BROMO-1-METHYL-1H-PYRAZOL-3-YL){4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE typically involves multi-step organic reactions. The initial step often includes the bromination of 1-methyl-1H-pyrazole to obtain 4-bromo-1-methyl-1H-pyrazole. This is followed by the formation of the piperazine derivative through nucleophilic substitution reactions. The final step involves the coupling of the pyrazole and piperazine derivatives under controlled conditions to form the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL){4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties. These studies help in understanding the structure-activity relationships and in designing new therapeutic agents .

Medicine

In medicine, this compound and its derivatives are investigated for their potential as drug candidates. Their ability to interact with specific biological targets makes them promising leads for the development of new pharmaceuticals .

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality .

Mechanism of Action

The mechanism of action of (4-BROMO-1-METHYL-1H-PYRAZOL-3-YL){4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and piperazine derivatives, such as:

Uniqueness

What sets (4-BROMO-1-METHYL-1H-PYRAZOL-3-YL){4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE apart is its unique combination of functional groups and structural features. This combination provides it with distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H21BrN6O

Molecular Weight

381.27 g/mol

IUPAC Name

(4-bromo-1-methylpyrazol-3-yl)-[4-[(1,5-dimethylpyrazol-4-yl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C15H21BrN6O/c1-11-12(8-17-20(11)3)9-21-4-6-22(7-5-21)15(23)14-13(16)10-19(2)18-14/h8,10H,4-7,9H2,1-3H3

InChI Key

XXCUSTRXFYVAOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CN2CCN(CC2)C(=O)C3=NN(C=C3Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.